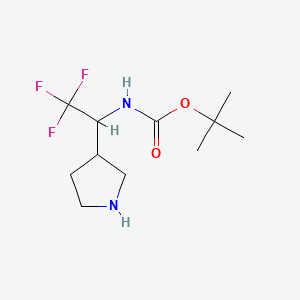

(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(2,2,2-trifluoro-1-pyrrolidin-3-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8(11(12,13)14)7-4-5-15-6-7/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAZWGHCNUXXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697597 | |

| Record name | tert-Butyl [2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186202-31-3 | |

| Record name | tert-Butyl [2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes Involving Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions are widely employed for introducing carbamate groups to nitrogen-containing heterocycles. A representative method involves the use of tert-butyl carbamate as a nucleophile in a Buchwald-Hartwig amination. For instance, a protocol adapted from tert-butyl carbamate coupling with brominated intermediates (as described in Search Result ) utilizes tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in 1,4-dioxane under reflux. This method achieved a 57% yield for a structurally analogous pyrrolidine-carbamate derivative .

Key steps include:

-

Substrate Preparation : A brominated pyrrolidine derivative serves as the electrophilic partner.

-

Catalytic System : Pd2(dba)3 (2 mol%) and Xantphos (5 mol%) in 1,4-dioxane at 120°C for 9 hours under nitrogen.

-

Workup : The reaction mixture is diluted with ethyl acetate/tetrahydrofuran (1:1), filtered through Celite, and purified via silica gel chromatography .

This approach is notable for its compatibility with sensitive functional groups, such as the trifluoroethyl moiety, which remains stable under the basic conditions of cesium carbonate (Cs2CO3).

Carbamate Formation via Triphosgene-Mediated Reactions

Triphosgene (bis(trichloromethyl) carbonate) is a versatile reagent for in situ carbamate synthesis. A patent (Search Result ) details its use in cyclizing amines to carbamates under mild conditions. For the target compound, the tertiary amine of pyrrolidine-3-ethyl-trifluoride is treated with triphosgene in ethyl acetate at 8°C, followed by reaction with tert-butanol.

Optimized Protocol :

-

Reaction Conditions : Triphosgene (1.2 equiv) is added to a solution of the amine in ethyl acetate at 10°C. After 2 hours, tert-butanol (2.5 equiv) and aqueous Na2CO3 (12% w/w) are introduced .

-

Yield : Comparable cyclic carbamates under these conditions achieve yields of 65–75% .

-

Purification : The organic phase is washed with NaHCO3 and water, then concentrated under reduced pressure.

This method avoids harsh acidic conditions, preserving the acid-labile tert-butyl group.

Multi-Step Synthesis from Pyrrolidine Precursors

A convergent strategy involves constructing the pyrrolidine ring before introducing the trifluoroethyl and carbamate groups. Search Result describes a 7-step synthesis for a related trifluorophenyl-pyrrolidine carbamate, providing insights into protecting group strategies:

-

Ring Formation : A Strecker synthesis between 2,4,5-trifluorobenzaldehyde and a β-amino alcohol yields the pyrrolidine core.

-

Trifluoroethyl Introduction : The alcohol intermediate is triflated (using triflic anhydride) and subjected to nucleophilic substitution with a fluorinating agent (e.g., KF/18-crown-6) .

-

Carbamate Protection : The free amine is protected with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with catalytic DMAP, achieving 95% yield for the Boc-protected intermediate .

Adapting this route, the trifluoroethyl group could be introduced via alkylation of a pyrrolidine-3-methanol derivative using 2,2,2-trifluoroethyl triflate.

Acid-Catalyzed Cyclization and Protection

Search Result highlights the use of methanesulfonic acid (MsOH) in cyclizing tert-butyl-protected intermediates. For the target compound, a similar approach involves:

-

Step 1 : Condensation of pyrrolidine-3-ethylamine with tert-butyl carbamate in isopropyl alcohol/toluene.

-

Step 2 : Cyclization via MsOH (2.5 equiv) at 30°C, followed by seeding to induce crystallization .

-

Yield : Analogous procedures report 70–80% yields after recrystallization from tert-butyl methyl ether .

This method emphasizes the importance of solvent selection (toluene/IPA mixtures) in minimizing side reactions.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the above methods:

Challenges and Optimization Strategies

-

Trifluoroethyl Stability : The electron-withdrawing nature of the CF3 group necessitates low-temperature reactions (<30°C) to prevent β-elimination .

-

Boc Protection Efficiency : Using Boc2O in the presence of DMAP (4-dimethylaminopyridine) enhances reaction rates by activating the carbonate .

-

Catalyst Degradation : In Pd-catalyzed methods, residual oxygen must be rigorously excluded to prevent Pd black formation .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially yielding the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Substituted derivatives where the trifluoromethyl group is replaced by the nucleophile.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can significantly alter their chemical and physical properties.

Biology

In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound for investigating how trifluoromethyl groups influence the binding affinity and selectivity of molecules for their biological targets.

Medicine

In medicinal chemistry, (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester is employed in the design of drug candidates. Its trifluoromethyl group enhances the metabolic stability and lipophilicity of pharmaceuticals, potentially leading to improved bioavailability and efficacy.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for applications where enhanced stability and specific reactivity are required.

Wirkmechanismus

The mechanism of action of (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and van der Waals interactions with biological macromolecules, influencing their function. The compound may also act as a prodrug, releasing active metabolites upon enzymatic cleavage of the carbamate ester.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally analogous tert-butyl carbamate derivatives, emphasizing differences in substituents, synthesis pathways, and inferred properties.

Structural Comparisons

Key Structural Insights :

- The target compound’s trifluoroethyl group distinguishes it from halogenated aromatic analogs (e.g., bromo-fluorophenyl in ), offering distinct electronic and steric profiles.

Inferred Physicochemical Properties

- Lipophilicity: The trifluoroethyl group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., piperidine derivative in ).

- Reactivity : Bromo-fluorophenyl analogs () are primed for cross-coupling reactions (e.g., C–Br bond activation), whereas the target’s trifluoroethyl group is less reactive under standard conditions.

- Steric Effects : The pyrrolidine ring’s compact structure may reduce steric hindrance compared to bulkier piperidine or aromatic substituents.

Biologische Aktivität

(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester (CAS No. 186202-31-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

The compound is characterized by the following molecular structure and properties:

- Molecular Formula : C11H19F3N2O2

- Molecular Weight : 252.28 g/mol

- CAS Number : 186202-31-3

Synthesis

The synthesis of (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroethyl pyrrolidine. The process typically yields a high purity product suitable for biological evaluation.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures exhibit moderate brain exposure and favorable tissue distribution profiles. For example, one study reported a half-life of approximately 0.74 hours in brain tissue for related compounds . This suggests that (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester may also possess suitable pharmacokinetic properties for therapeutic applications.

Case Studies

While specific case studies directly involving (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester are scarce, related compounds have been subjected to rigorous biological testing:

- Breast Cancer Cell Lines : A study evaluated several derivatives against breast cancer cell lines and found that certain esters significantly inhibited cell growth without affecting nonmalignant cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves disruption of cellular processes critical for cancer cell survival. Compounds similar to the target compound have been shown to induce apoptosis in malignant cells while sparing healthy cells .

Comparative Analysis

The table below summarizes key findings from various studies on related compounds:

| Compound Name | Cell Line Tested | IC50 Value | Specific Activity |

|---|---|---|---|

| Compound A | MCF-7 | 5 µM | Inhibits growth |

| Compound B | SK-BR-3 | 10 µM | Induces apoptosis |

| (Target Compound) | Not yet tested | N/A | Potential activity inferred |

Q & A

Basic Question: What are the preferred synthetic routes for introducing the tert-butyl carbamate group to pyrrolidine derivatives, and how do solubility challenges influence reaction design?

Methodological Answer:

The tert-butyl carbamate (Boc) group is typically introduced via acid-catalyzed condensation reactions. For pyrrolidine derivatives, direct tert-butylation of free amines often requires addressing poor solubility in organic solvents. A validated approach involves forming salts with fluorinated acids (e.g., trifluoroacetic acid, TFA) to enhance solubility while simultaneously acting as a catalyst . For example, dissolving the free amine in tert-butyl acetate (t-BuOAc) with TFA generates a soluble intermediate, facilitating nucleophilic attack on the tert-butyl cation. However, excessive TFA may reduce yields due to incomplete reaction termination; thus, stoichiometric optimization is critical . Alternative methods include using Boc-protecting agents like di-tert-butyl dicarbonate (Boc₂O) in polar aprotic solvents (e.g., DMF), though this requires anhydrous conditions .

Basic Question: What analytical techniques are essential for confirming the structural integrity of tert-butyl carbamate-protected pyrrolidine derivatives?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: For resolving stereochemical ambiguities, single-crystal X-ray analysis provides definitive proof of the pyrrolidine ring conformation and substituent orientation (e.g., 3D coordinates for bond angles and torsion angles) .

- Mass Spectrometry (HRMS): Accurate mass measurement confirms molecular formula, particularly for fluorinated derivatives where isotopic patterns differ .

Advanced Question: How can researchers address contradictory spectral data arising from dynamic rotational isomerism in tert-butyl carbamates?

Methodological Answer:

Dynamic rotational isomerism around the carbamate C–N bond can cause splitting or broadening of NMR signals. To resolve this:

- Variable-Temperature NMR: Conduct experiments at low temperatures (e.g., −40°C) to slow rotation and separate overlapping peaks .

- Derivatization: Convert the carbamate to a stable derivative (e.g., trifluoroacetamide) to eliminate rotational freedom.

- Computational Modeling: Use DFT calculations to predict energy barriers for rotation and correlate with experimental data .

- Crystallographic Validation: Compare solution-phase NMR data with solid-state X-ray structures to confirm dominant conformers .

Advanced Question: What strategies optimize regioselective deprotection of the tert-butyl carbamate group in the presence of acid-sensitive functionalities?

Methodological Answer:

Selective deprotection requires balancing acid strength and reaction time:

- Mild Acidic Conditions: Use diluted TFA (10–20% in DCM) at 0–25°C to minimize side reactions. For example, a 5-hour treatment with TFA quantitatively cleaves the Boc group while preserving acid-labile groups like esters or fluorinated moieties .

- Scavenger Additives: Include cation scavengers (e.g., anisole, thioanisole) to trap tert-butyl cations and prevent alkylation side reactions .

- Alternative Deprotection Agents: HCl in dioxane (4 M) selectively removes Boc groups under milder conditions than TFA, suitable for substrates with proximal hydroxyl or thioether groups .

Advanced Question: How can researchers resolve low yields in multi-step syntheses involving tert-butyl carbamate intermediates?

Methodological Answer:

Low yields often stem from:

- Intermediate Instability: Protect reactive sites (e.g., pyrrolidine NH) early using orthogonal protecting groups (e.g., Fmoc) to prevent degradation during Boc cleavage .

- Solvent Compatibility: Ensure solvent polarity matches reaction requirements. For example, t-BuOAc improves tert-butylation efficiency for hydrophobic intermediates, while DMF enhances solubility for polar intermediates .

- Catalyst Screening: Test Brønsted acid catalysts (e.g., TsOH, diphenyl phosphate) or Lewis acids (e.g., ZnCl₂) to accelerate sluggish steps .

Advanced Question: What experimental design principles apply to stereochemical control in asymmetric syntheses of pyrrolidine-based tert-butyl carbamates?

Methodological Answer:

- Chiral Auxiliaries: Use enantiopure tert-butylating agents (e.g., (R)- or (S)-Boc-oxazolidinones) to induce asymmetry during carbamate formation .

- Catalytic Asymmetric Methods: Employ chiral Rh or Pd catalysts for conjugate additions to unsaturated tert-butyl esters, achieving >90% enantiomeric excess (ee) .

- Kinetic Resolution: Perform reactions under conditions where one enantiomer reacts faster, leaving the desired isomer unreacted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.